F1874-108

Analytical Chemistry Quality Control Procurement

F1874-108 (CAS 335223-43-3), chemically designated as ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetate, is a pyrazolo[3,4-d]pyrimidine derivative with a molecular weight of 314.36 g/mol and a molecular formula of C15H14N4O2S. The compound functions as an inhibitor of both brassinosteroid (BR) biosynthesis and signal transduction.

Molecular Formula C15H14N4O2S
Molecular Weight 314.4 g/mol
Cat. No. B2382239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameF1874-108
Molecular FormulaC15H14N4O2S
Molecular Weight314.4 g/mol
Structural Identifiers
InChIInChI=1S/C15H14N4O2S/c1-2-21-13(20)9-22-15-12-8-18-19(14(12)16-10-17-15)11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3
InChIKeyFDDRBEFUTPIZDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

F1874-108: Chemical Identity and Baseline Characteristics as a Brassinosteroid Modulator


F1874-108 (CAS 335223-43-3), chemically designated as ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetate, is a pyrazolo[3,4-d]pyrimidine derivative with a molecular weight of 314.36 g/mol and a molecular formula of C15H14N4O2S . The compound functions as an inhibitor of both brassinosteroid (BR) biosynthesis and signal transduction . Vendor data indicate a purity specification of 99.22% and a solid physical state at room temperature .

Why F1874-108 Cannot Be Substituted with Generic Brassinosteroid Inhibitors


In-class brassinosteroid (BR) pathway inhibitors exhibit distinct mechanisms of action, selectivity profiles, and potency ranges that preclude generic substitution. For instance, brassinazole (Brz) and its derivatives specifically inhibit BR biosynthesis by targeting cytochrome P450 enzymes, while bikinin acts as a selective inhibitor of GSK3-like kinases in BR signaling [1]. Yucaizol, another pyrimidine-type inhibitor, demonstrates growth retardation with an IC50 of approximately 0.8 μmol/L in rice seedlings [2]. Fenarimol, a pyrimidine-type fungicide, inhibits BR biosynthesis with an IC50 of 1.8 ± 0.2 μM in Arabidopsis [3]. Without quantitative, comparator-matched data for F1874-108, substitution with these agents would introduce uncontrolled variables in experimental design, potentially compromising reproducibility and interpretation of results. The unique pyrazolo[3,4-d]pyrimidine scaffold of F1874-108, coupled with its reported dual inhibition of both BR biosynthesis and signal transduction , suggests a distinct activity profile that requires direct empirical validation before any substitution is scientifically justifiable.

Quantitative Evidence Guide for F1874-108 Procurement Decisions


Purity Specification: F1874-108 vs. Class Benchmark

High-purity compounds are essential for reproducible bioassays. F1874-108 is supplied with a vendor-specified purity of 99.22% as determined by HPLC , exceeding the standard purity threshold of 97% commonly required for research-grade chemical tools . This level of purity reduces the risk of confounding biological effects from impurities, which is particularly critical for studies of brassinosteroid signaling where minor contaminants could activate or antagonize related pathways.

Analytical Chemistry Quality Control Procurement

Dual Inhibition Mechanism: F1874-108 vs. Single-Target BR Inhibitors

F1874-108 is described as an inhibitor of both brassinosteroid biosynthesis and signal transduction . This dual activity contrasts with well-characterized class members such as brassinazole (Brz), which specifically inhibits BR biosynthesis by targeting cytochrome P450 enzymes (CYP90B1, CYP90C1, CYP85A2) [1], and bikinin, which selectively inhibits GSK3-like kinases in the BR signaling cascade [2]. While direct IC50 values for F1874-108 are not available in the public domain, the reported dual inhibition suggests a distinct polypharmacology that may yield unique phenotypic outcomes compared to single-pathway agents.

Mechanism of Action Signal Transduction Chemical Biology

Structural Scaffold Differentiation: Pyrazolo[3,4-d]pyrimidine vs. Triazole/Pyrimidine BR Inhibitors

F1874-108 possesses a pyrazolo[3,4-d]pyrimidine core structure, distinguishing it from triazole-based BR biosynthesis inhibitors such as brassinazole (Brz) and its derivatives [1], as well as from pyrimidine-type inhibitors like yucaizol and fenarimol [2]. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic framework in medicinal chemistry, often associated with kinase inhibitory activity [3]. This structural divergence implies potential differences in target engagement, selectivity, and physicochemical properties relative to the triazole and pyrimidine comparator classes.

Medicinal Chemistry Scaffold Analysis Structure-Activity Relationship

Recommended Application Scenarios for F1874-108 in Plant Biology and Chemical Biology Research


Elucidation of Cross-Talk Between Brassinosteroid Biosynthesis and Signaling Pathways

The reported dual inhibition of BR biosynthesis and signal transduction by F1874-108 positions this compound as a unique tool for dissecting the interplay between these two regulatory layers. Unlike single-pathway inhibitors such as brassinazole (biosynthesis only) or bikinin (signaling only), F1874-108 can simultaneously attenuate both processes, potentially revealing compensatory mechanisms or feedback loops that remain hidden when using agents with more restricted activity profiles.

Phenotypic Screening in Model Plant Systems Requiring High-Purity Chemical Probes

With a vendor-specified purity of 99.22% , F1874-108 meets the stringent purity requirements for large-scale phenotypic screens in model organisms such as Arabidopsis thaliana and Oryza sativa. High purity minimizes the risk of false-positive hits arising from trace contaminants, a critical consideration in high-throughput screening campaigns where even minor impurities can confound interpretation of growth phenotypes and developmental defects.

Structure-Activity Relationship (SAR) Studies of Pyrazolo[3,4-d]pyrimidine-Based BR Modulators

The pyrazolo[3,4-d]pyrimidine core of F1874-108 represents a distinct chemical scaffold relative to the triazole and pyrimidine backbones that dominate the BR inhibitor landscape [1]. This scaffold novelty makes F1874-108 a valuable starting point for medicinal chemistry efforts aimed at optimizing potency, selectivity, and physicochemical properties. Comparative SAR studies can benchmark modifications to the phenyl, thioether, or acetate moieties against the baseline activity of the parent compound.

Negative Control Establishment in BR Rescue Experiments

F1874-108 can be employed to establish a robust BR-deficient baseline in plant growth assays. The resulting phenotype can then be challenged with exogenous brassinolide (BL) or its analogs to confirm on-target activity and to quantify the degree of phenotypic rescue. This application is standard for validating the specificity of BR inhibitors and can be directly compared to published rescue experiments using brassinazole or yucaizol [2].

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